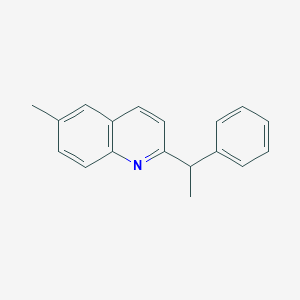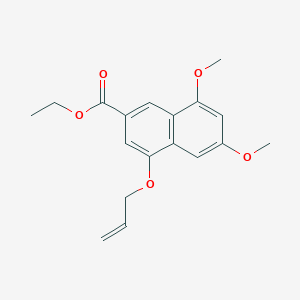![molecular formula C16H28Br2O2 B14239361 2-[(11,11-Dibromoundec-10-EN-1-YL)oxy]oxane CAS No. 544476-90-6](/img/structure/B14239361.png)
2-[(11,11-Dibromoundec-10-EN-1-YL)oxy]oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(11,11-Dibromoundec-10-EN-1-YL)oxy]oxane is a chemical compound with the molecular formula C15H27Br2O It is characterized by the presence of a dibromoalkene group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(11,11-Dibromoundec-10-EN-1-YL)oxy]oxane typically involves the reaction of 11,11-dibromoundec-10-en-1-ol with tetrahydropyran in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalysts such as p-toluenesulfonic acid
Solvent: Anhydrous conditions using solvents like dichloromethane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(11,11-Dibromoundec-10-EN-1-YL)oxy]oxane undergoes various chemical reactions, including:
Oxidation: The dibromoalkene group can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the dibromoalkene group to alkenes or alkanes.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Epoxides: Formed through oxidation reactions.
Alkenes/Alkanes: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-[(11,11-Dibromoundec-10-EN-1-YL)oxy]oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive dibromoalkene group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(11,11-Dibromoundec-10-EN-1-YL)oxy]oxane involves its interaction with various molecular targets. The dibromoalkene group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity can lead to the modification of proteins, nucleic acids, and other cellular components, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(11-Bromoundec-10-EN-1-YL)oxy]oxane
- 2-[(11,11-Dichloroundec-10-EN-1-YL)oxy]oxane
- 2-[(11,11-Difluoroundec-10-EN-1-YL)oxy]oxane
Uniqueness
2-[(11,11-Dibromoundec-10-EN-1-YL)oxy]oxane is unique due to the presence of two bromine atoms, which confer distinct reactivity and chemical properties compared to its mono-bromo, dichloro, and difluoro analogs. This makes it particularly useful in applications requiring specific reactivity and selectivity.
Properties
CAS No. |
544476-90-6 |
|---|---|
Molecular Formula |
C16H28Br2O2 |
Molecular Weight |
412.2 g/mol |
IUPAC Name |
2-(11,11-dibromoundec-10-enoxy)oxane |
InChI |
InChI=1S/C16H28Br2O2/c17-15(18)11-7-5-3-1-2-4-6-9-13-19-16-12-8-10-14-20-16/h11,16H,1-10,12-14H2 |
InChI Key |
AMOHHOOETJDRHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCCCCCCCC=C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



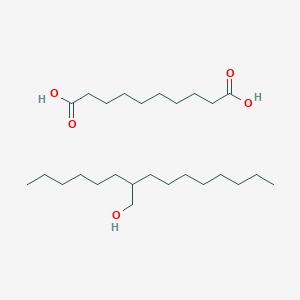

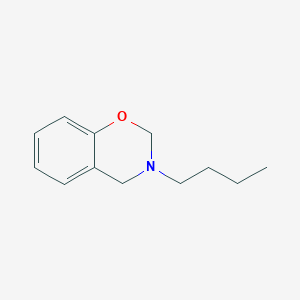
![Ethyl [(3R)-3-hydroxy-3-(thiophen-2-yl)propyl]methylcarbamate](/img/structure/B14239310.png)
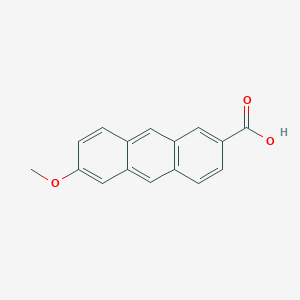
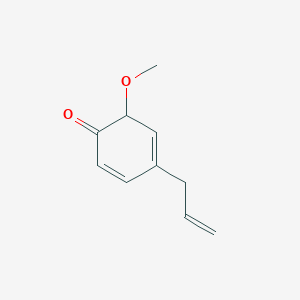
![N-{2-[Bis(2-hydroxyethyl)amino]ethyl}nonanamide](/img/structure/B14239333.png)
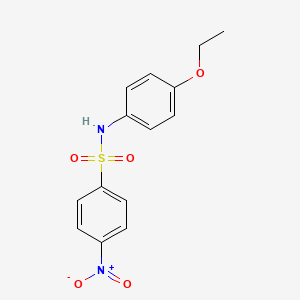
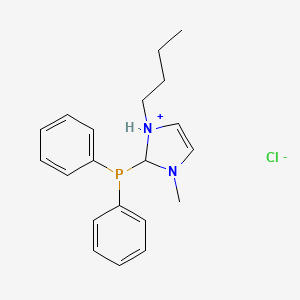
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide](/img/structure/B14239344.png)
![4-Methyl-N-(4-methylphenyl)-N-{4-[(2-phenylethenyl)sulfanyl]phenyl}aniline](/img/structure/B14239348.png)
